![molecular formula C12H18N4O3S B3387207 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide CAS No. 794554-69-1](/img/structure/B3387207.png)
4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide
Overview
Description
4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide is a chemical compound .
Molecular Structure Analysis
The molecular formula of 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide is C12H18N4O3S . The average mass is 255.337 Da and the monoisotopic mass is 255.104141 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide include a density of 1.3±0.1 g/cm³, boiling point of 424.1±55.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 67.9±3.0 kJ/mol, flash point of 210.3±31.5 °C, and molar volume of 198.1±3.0 cm³ .Scientific Research Applications
Anti-inflammatory Agent
One of the significant applications of 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide is its use as an anti-inflammatory agent. A study investigated the anti-nociceptive and anti-inflammatory effects of a new piperazine compound . The compound reduced the number of writhings induced by acetic acid in a dose-dependent manner . It also reduced paw licking time of animals in the second phase of the formalin test . Furthermore, it reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test .
Reduction of Pro-inflammatory Cytokines
The compound has been found to reduce the levels of pro-inflammatory cytokines IL-1b and TNF-a . This property is beneficial in controlling the inflammatory process, which is a protective, dynamic, and adaptive reaction of the human body against any aggressive agent .
Mechanism of Action
Target of Action
The primary targets of 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide are currently unknown. This compound is a derivative of piperazine, a class of compounds known to interact with a variety of targets, including neurotransmitter receptors
Mode of Action
It is known that piperazine derivatives can interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation . The sulfonyl group and benzohydrazide moiety in the compound may also contribute to its interaction with its targets .
Biochemical Pathways
Given the structural features of the compound, it may potentially influence pathways involving neurotransmission or signal transduction
Pharmacokinetics
The compound’s molecular weight (25534 Da ) suggests it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well absorbed . The presence of the piperazine ring and sulfonyl group may also influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide are currently unknown. Based on its structural similarity to other piperazine derivatives, it may potentially modulate cellular signaling or neurotransmission
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . For 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide, specific storage conditions such as keeping it in a dark place, sealed, and at room temperature are recommended to maintain its stability .
properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)sulfonylbenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-15-6-8-16(9-7-15)20(18,19)11-4-2-10(3-5-11)12(17)14-13/h2-5H,6-9,13H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDSGNGGVNMDFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501191772 | |
Record name | 4-[(4-Methyl-1-piperazinyl)sulfonyl]benzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501191772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide | |
CAS RN |
794554-69-1 | |
Record name | 4-[(4-Methyl-1-piperazinyl)sulfonyl]benzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=794554-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Methyl-1-piperazinyl)sulfonyl]benzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501191772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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